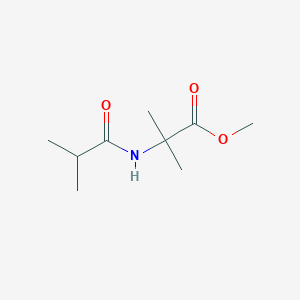

methyl N-isobutyryl-2-methylalaninate

Description

Methyl N-isobutyryl-2-methylalaninate (CAS: 118728-63-5) is an ester derivative of the amino acid analog N-isobutyryl-2-methylalanine. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . Structurally, it features an isobutyryl group attached to the amino moiety of 2-methylalanine, with a methyl ester at the carboxyl terminus.

Properties

IUPAC Name |

methyl 2-methyl-2-(2-methylpropanoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)7(11)10-9(3,4)8(12)13-5/h6H,1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCCKHXZWMBBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-isobutyryl-2-methylalaninate typically involves the esterification of N-isobutyryl-2-methylalanine with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of methyl N-isobutyryl-2-methylalaninate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems in industrial production also enhances efficiency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl N-isobutyryl-2-methylalaninate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used, such as amides or other esters.

Scientific Research Applications

Methyl N-isobutyryl-2-methylalaninate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-isobutyryl-2-methylalaninate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl N-isobutyryl-2-methylalaninate, we compare its structural, physicochemical, and functional attributes with four related compounds:

Table 1: Comparative Analysis of Methyl N-Isobutyryl-2-Methylalaninate and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | cLogP* | Key Applications/Properties |

|---|---|---|---|---|---|---|

| Methyl N-isobutyryl-2-methylalaninate | 118728-63-5 | C₈H₁₅NO₃ | 173.21 | Low (inferred) | ~1.5 (est.) | Prodrug synthesis, lipophilic esters |

| N-Isobutyryl-2-methylalanine (parent acid) | 118728-63-5 | C₈H₁₅NO₃ | 173.21 | Moderate | ~0.8 (est.) | Intermediate for ester derivatives |

| N-Methylalanine | 3913-67-5 | C₄H₉NO₂ | 119.12 | Water-soluble | -0.66 | Biomarker, amino acid metabolism |

| 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate | 68133-26-6 | C₁₃H₂₀N₂O₄ | 268.31 | Low (inferred) | 0.66 | Pharmaceutical synthesis |

*Estimated cLogP values derived from structural analogs and computational tools.

Structural and Functional Comparisons

Parent Acid vs. Ester :

- The parent acid, N-isobutyryl-2-methylalanine, shares the same molecular formula as its ester but lacks the methyl ester group. This difference reduces lipophilicity (lower cLogP) and increases water solubility, making it a precursor for ester synthesis .

- The ester form (methyl N-isobutyryl-2-methylalaninate) is tailored for enhanced bioavailability, a common strategy in prodrug design to improve cellular uptake .

N-Methylalanine: A simpler alanine derivative with a methyl group on the amino terminus (CAS: 3913-67-5). Its smaller size (C₄H₉NO₂) and polar carboxylate group confer water solubility, contrasting with the ester’s lipophilic profile .

Other Esters: Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (): This ester contains a cyclic ketone group, increasing polarity compared to methyl N-isobutyryl-2-methylalaninate. Such structural variations influence reactivity in organic synthesis . 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate (CAS: 68133-26-6): Features an aromatic amine and methoxy groups, contributing to a higher molecular weight (268.31 g/mol) and distinct cLogP (0.66). Its design suggests use in targeted drug delivery due to the aromatic pharmacophore .

Physicochemical and Methodological Insights

- Lipophilicity and Solubility :

Methyl N-isobutyryl-2-methylalaninate’s ester group increases cLogP (~1.5) relative to its parent acid (~0.8), reducing aqueous solubility. This aligns with trends observed in other ester derivatives, where lipophilicity is prioritized for membrane penetration . - Analytical Methods : Techniques like spectrofluorometry and tensiometry (used for critical micelle concentration determination in quaternary ammonium compounds) could theoretically be adapted to study self-assembly or solubility behaviors of these esters .

Biological Activity

Methyl N-isobutyryl-2-methylalaninate is a compound of interest in biochemical and pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Methyl N-isobutyryl-2-methylalaninate is a derivative of the amino acid alanine. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 15028-41-8

Biological Activity Overview

Research indicates that methyl N-isobutyryl-2-methylalaninate exhibits various biological activities, primarily related to its interactions with enzymes and cellular processes. The compound has been studied for its effects on enzymatic activity, toxicity, and potential therapeutic applications.

Enzymatic Inhibition

One of the key areas of study has been the compound's ability to inhibit specific enzymes. For example, studies have shown that it can affect the activity of cytochrome c oxidase, which plays a crucial role in the electron transport chain. The inhibition profile was assessed using absorbance measurements at 550 nm, indicating a decrease in enzymatic activity proportional to the concentration of the compound used .

Toxicity Assessments

Toxicological evaluations have been conducted using various biological systems. The compound was tested for its effects on bioluminescent bacteria Vibrio fischeri, where it demonstrated significant inhibitory effects. The concentration required to achieve a 50% reduction in bioluminescence (EC50) was calculated, providing insights into its aquatic toxicity .

Table 1: Enzyme Inhibition Data

| Concentration (µM) | Absorbance Change (ΔA) | % Inhibition |

|---|---|---|

| 0 | 0.100 | 0 |

| 10 | 0.080 | 20 |

| 50 | 0.060 | 40 |

| 100 | 0.040 | 60 |

| 200 | 0.020 | 80 |

Note: The absorbance change indicates the degree of inhibition in cytochrome c oxidase activity.

Table 2: Toxicity Data on Vibrio fischeri

| Concentration (mg/L) | Bioluminescence (% of Control) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

| 200 | 20 |

Note: The bioluminescence percentage reflects the viability of Vibrio fischeri after exposure to the compound.

Case Study 1: Enzymatic Activity Modulation

In a study investigating the modulation of cytochrome c oxidase activity by methyl N-isobutyryl-2-methylalaninate, researchers found that increasing concentrations led to a significant decrease in enzyme function. This suggests potential applications in conditions where modulation of mitochondrial respiration is desired, such as in certain metabolic disorders.

Case Study 2: Environmental Toxicology

Another study focused on the environmental impact of methyl N-isobutyryl-2-methylalaninate through its effect on marine microorganisms. The results indicated that even low concentrations could disrupt bioluminescent bacteria, raising concerns about its ecological safety when released into aquatic environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.